4-Methyl-6-(trifluoromethyl)quinoline: Chemical Identifiers, Synthesis, and Applications in Drug Development
4-Methyl-6-(trifluoromethyl)quinoline: Chemical Identifiers, Synthesis, and Applications in Drug Development
Abstract: As the demand for fluorinated heterocycles in medicinal chemistry and agrochemicals accelerates, the quinoline scaffold remains a privileged structure. Specifically, 4-Methyl-6-(trifluoromethyl)quinoline (CAS: 40716-16-3) serves as a highly versatile building block. The strategic placement of a trifluoromethyl (–CF₃) group at the 6-position enhances lipophilicity and metabolic stability, while the 4-methyl group provides critical steric anchoring for target binding. This whitepaper provides an in-depth technical guide on the chemical identifiers, physicochemical properties, and field-proven synthetic methodologies for this compound.
Chemical Identity and Core Identifiers
Accurate chemical identification is the foundation of reproducible research. The following table consolidates the primary identifiers for 4-Methyl-6-(trifluoromethyl)quinoline, cross-referenced against major chemical databases [1, 2].
| Identifier Type | Value |
| Chemical Name | 4-Methyl-6-(trifluoromethyl)quinoline |
| CAS Registry Number | 40716-16-3 |
| Molecular Formula | C₁₁H₈F₃N |
| Molecular Weight | 211.18 g/mol |
| SMILES | FC(F)(F)c1ccc2nccc(C)c2c1 |
| IUPAC Name | 4-methyl-6-(trifluoromethyl)quinoline |
Physicochemical Profiling and the "Fluorine Effect"
The incorporation of the –CF₃ group profoundly alters the physicochemical landscape of the quinoline core.
| Property | Value / Characteristic |
| Physical State | Solid / Crystalline powder (at room temperature) |
| LogP (Predicted) | ~3.4 - 3.8 (Highly lipophilic) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (1 Nitrogen, 3 Fluorines) |
| Metabolic Stability | High (Blocks CYP450 oxidation at the C6 position) |
Causality in Drug Design: The 6-position of the quinoline ring is notoriously susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. By installing a strongly electron-withdrawing and sterically demanding –CF₃ group at this locus, researchers effectively block this metabolic liability [3]. Furthermore, the high electronegativity of fluorine draws electron density away from the quinoline nitrogen, slightly reducing its basicity (pKa). This modulation is critical for enhancing membrane permeability, allowing derivatives to cross the blood-brain barrier or penetrate the lipid-rich membranes of pathogens like Plasmodium falciparum [4].
Synthetic Methodologies: Causality and Design
The synthesis of 4-methyl-6-(trifluoromethyl)quinoline is typically achieved via a modified Doebner-Miller or Skraup-type condensation.
The Mechanistic Rationale
The reaction involves the condensation of 4-(trifluoromethyl)aniline with an α,β-unsaturated ketone (such as methyl vinyl ketone , MVK).
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The Challenge: The –CF₃ group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline amino group.
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The Solution: To overcome this, the reaction must be driven by a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to highly activate the carbonyl carbon of the MVK.
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Aromatization: The initial cyclization yields a dihydroquinoline intermediate. An external oxidant (such as iodine, nitrobenzene, or atmospheric oxygen under reflux) is strictly required to drive the aromatization to the final quinoline. Without this oxidative sink, the reaction stalls and yields complex, intractable oligomeric mixtures.
Workflow for the synthesis and validation of 4-Methyl-6-(trifluoromethyl)quinoline.
Experimental Protocol: Self-Validating Synthesis
This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.
Reagents: 4-(Trifluoromethyl)aniline (1.0 eq), Methyl vinyl ketone (1.5 eq), Polyphosphoric acid (PPA, solvent/catalyst), Iodine (0.1 eq).
Step-by-Step Methodology:
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Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, add PPA and heat to 60°C to reduce viscosity.
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Addition: Slowly add 4-(trifluoromethyl)aniline (1.0 eq) to the warm PPA. Stir until a homogenous suspension is formed.
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Condensation: Dropwise, add methyl vinyl ketone (1.5 eq) over 30 minutes. Causality: MVK is prone to polymerization; dropwise addition controls the local concentration, preventing the formation of polymethyl vinyl ketone plastics.
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Oxidative Cyclization: Add iodine (0.1 eq) to the mixture. Ramp the temperature to 120°C and reflux for 4–6 hours.
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In-Process Validation (TLC): Pull a 50 µL aliquot, neutralize with sat. NaHCO₃, and extract with EtOAc. Run TLC (Hexanes:EtOAc 8:2) under UV (254 nm). The reaction is complete when the highly fluorescent aniline spot is consumed.
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Quenching & Extraction: Cool the reaction to 40°C and pour over crushed ice. Carefully neutralize the strongly acidic aqueous phase with 10M NaOH until pH ~8. Warning: Highly exothermic. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
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Final Validation:
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¹⁹F NMR: Must show a sharp, distinct singlet at approximately -62 ppm, confirming the structural integrity of the –CF₃ group.
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¹H NMR: Must show a characteristic singlet at ~2.6 ppm integrating to 3 protons, confirming the C4-methyl group.
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Applications in Drug Discovery
The 4-methyl-6-(trifluoromethyl)quinoline scaffold is utilized extensively in the development of targeted therapeutics.
Antimalarial Agents: Like mefloquine, derivatives of this scaffold intercalate into the heme-polymerase complex of Plasmodium species. The 4-methyl group provides a steric anchor that locks the molecule into the active site, while the 6-CF₃ group prevents rapid degradation by the parasite's metabolic machinery [4].
Kinase Inhibitors: In oncology and neurodegeneration (e.g., Alzheimer's disease), quinolines are potent inhibitors of Glycogen synthase kinase 3 (GSK-3) [1]. The nitrogen atom acts as a hydrogen bond acceptor in the ATP-binding hinge region of the kinase, while the fluorinated aromatic ring occupies the hydrophobic pocket.
Mechanistic pathway illustrating the structure-activity relationship of the fluorinated quinoline core.
